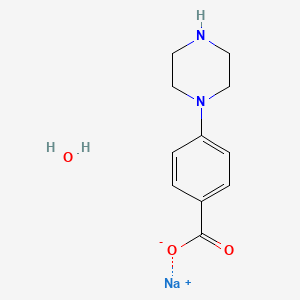![molecular formula C18H18N4O B6136017 2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been the subject of extensive research in recent years.
Wirkmechanismus
PPOP acts as a positive allosteric modulator of nAChRs, which are ion channels that are involved in various physiological processes, including learning, memory, and attention. PPOP binds to a specific site on nAChRs, which enhances the activity of these receptors and leads to an increase in the release of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPOP has been found to have various biochemical and physiological effects, including an increase in the release of dopamine, acetylcholine, and glutamate in the brain. These effects have been associated with an improvement in cognitive function, memory, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPOP is its selectivity for nAChRs, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of PPOP is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on PPOP, including the development of new drug molecules based on its scaffold, the study of its effects on other neurotransmitter systems in the brain, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanism of action of PPOP and its effects on various physiological processes in the brain.
Synthesemethoden
The synthesis of PPOP involves a multistep process that includes the reaction of 2-bromopyridine with sodium hydride, followed by the reaction of the resulting compound with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpyrrolidine. This reaction results in the formation of PPOP, which is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PPOP has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PPOP has been studied for its potential use as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, PPOP has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, PPOP has been studied for its potential use as a scaffold for the development of new drug molecules.
Eigenschaften
IUPAC Name |
3-phenyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-7-14(8-3-1)18-20-17(23-21-18)13-22-12-6-10-16(22)15-9-4-5-11-19-15/h1-5,7-9,11,16H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBOXGYFNQUYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)